(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDBBUNFJYNIC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 3-fluoro-benzyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with an appropriate nucleophile to form the 3-fluoro-benzyl intermediate
Introduction of the ethyl group: The intermediate is then reacted with ethylamine under suitable conditions to introduce the ethyl group.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the 3-methyl-butyramide moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets involved in various diseases.
Case Studies
- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition. Investigations into this compound's effect on serotonin transporters could provide insights into its antidepressant potential.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuropharmacological effects.
Case Studies
- Cognitive Enhancement : Preliminary studies suggest that derivatives of this compound may enhance cognitive functions in animal models. Further research is needed to establish its efficacy and safety profile.
Synthetic Chemistry
The synthesis of this compound involves several steps that can be optimized for yield and purity. The methodologies employed can also serve as a model for synthesizing other related compounds.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available amino acids and fluorinated benzyl halides.
- Reagents Used : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like DMF (Dimethylformamide).
Biological Studies
The compound's interaction with various biological systems opens avenues for exploring its mechanism of action.
Biological Assays
- In Vitro Studies : Cell viability assays can determine the cytotoxic effects of this compound on different cell lines.
- In Vivo Studies : Animal models can be utilized to assess the pharmacokinetics and pharmacodynamics of the compound.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of branched-chain amides with variations in the N-alkyl/aryl groups and benzyl ring substituents. Key structural analogs and their distinguishing features are summarized below:
Discussion
The structural diversity among analogs highlights the tunability of this amide class for specific applications. For instance:
- Electron-Withdrawing Groups : The 3-fluoro and 3-trifluoromethyl substituents () enhance resistance to cytochrome P450-mediated metabolism, a feature advantageous in drug design .
- Benzyl vs. Heteroaromatic Moieties : Pyridin-3-ylmethyl substitution () introduces hydrogen-bonding capability, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Further research should prioritize in vitro and in vivo profiling to correlate structural features with biological activity, particularly for CNS or agrochemical applications.
Biological Activity
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21FN2O
- Molar Mass : 252.33 g/mol
- CAS Number : 1308502-94-4
The compound features a chiral center at the second carbon, which is critical for its biological interactions. The presence of the fluorine atom enhances its pharmacological properties by potentially increasing binding affinity to target proteins.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom is believed to facilitate stronger hydrogen bonds and electrostatic interactions, enhancing the compound's selectivity and potency in modulating biological pathways .
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain serine proteases, which are implicated in inflammatory responses and other disease states .
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell migration, indicating potential applications in cancer therapy .
- Anti-inflammatory Effects : Due to its structural similarities with known anti-inflammatory agents, it may have therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide | Fluorine at para position | Enhanced binding affinity to receptors |
| (S)-2-Amino-N-propyl-N-(4-fluorobenzyl)-3-methyl-butyramide | Propyl group instead of ethyl | Increased metabolic stability |
| (S)-2-Amino-N-isopropyl-N-(3-chlorobenzyl)-3-methyl-butyramide | Chlorine substituent | Altered reactivity and potential anti-cancer properties |
Case Study: Inhibition of Kallikrein
A study demonstrated that similar aminopyridine derivatives effectively inhibited human tissue kallikrein (KLK1), showing promise for treating inflammatory diseases . The inhibition was greater than that observed for other trypsin-like serine proteases. This selective inhibition is critical for minimizing side effects while maximizing therapeutic efficacy.
Pharmacological Implications
The structural features of this compound suggest various pharmacological implications:
- Therapeutic Potential : Its ability to modulate enzyme activity positions it as a candidate for developing new treatments for inflammatory diseases and cancers.
- Drug Development : The compound's unique properties may lead to the formulation of more effective drugs with fewer adverse effects compared to existing therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for academic-scale synthesis of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide?
- Methodological Answer : A multi-step synthesis involving reductive amination, acylation, and cyclization is described in patent literature. For example, (S)-1-[(3-fluoro-benzylidene)amino]pyrrolidine-2-carboxylic acid methyl ester undergoes sodium cyanoborohydride-mediated reduction in acetic acid/methanol (1:1), followed by acylation with chlorocarbonyl-acetic acid methyl ester in tetrahydrofuran at 0°C. Final cyclization with cesium carbonate in N,N-dimethylformamide at 80°C yields the target compound. Purification via silica gel chromatography (hexane/ethyl acetate) achieves 67% yield .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS, m/z 263 [M+H]+) and high-performance liquid chromatography (HPLC, retention time 0.81 minutes under SQD-AA05 conditions) are essential. Complementary methods include nuclear magnetic resonance (NMR) for stereochemical confirmation and infrared spectroscopy (IR) to verify functional groups like amide bonds and fluoro-benzyl moieties .
Q. What functional groups influence the compound’s reactivity and stability?
- Methodological Answer : The S-configured amino group, fluoro-benzyl substituent, and tertiary amide bond are critical. The electron-withdrawing fluorine atom enhances aromatic stability, while the tertiary amide reduces hydrolysis susceptibility. Steric hindrance from the ethyl and 3-methyl-butyramide groups may affect nucleophilic reactivity .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions during structural elucidation?
- Methodological Answer : Apply iterative validation using orthogonal techniques (e.g., 2D-NMR, X-ray crystallography) and computational tools like density functional theory (DFT) to model spectral patterns. Cross-check synthetic intermediates’ data (e.g., LCMS of crude products) to identify side reactions or impurities. Statistical validation of reproducibility across batches is advised .
Q. What computational strategies predict physicochemical properties for targeted biological activity?
- Methodological Answer : Use molecular dynamics simulations to assess membrane permeability and docking studies to evaluate target binding (e.g., enzymes or receptors). Software like Schrödinger Suite or AutoDock Vina can model interactions with fluorinated aromatic systems. Physicochemical parameters (logP, pKa) should be calculated using platforms like ACD/Labs Percepta .
Q. How can batch-to-batch variability in multi-step synthesis be minimized?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical steps (e.g., acylation pH, cyclization temperature). Optimize solvent purity (e.g., anhydrous tetrahydrofuran) and catalyst stoichiometry (e.g., cesium carbonate molar ratios). Statistical design of experiments (DoE) identifies key variables affecting yield and enantiomeric excess .
Q. What role does stereochemistry play in modulating biological activity?
- Methodological Answer : Synthesize enantiomers and diastereomers to compare activity via in vitro assays (e.g., enzyme inhibition, cell viability). For example, the S-configuration at the amino group may enhance target binding affinity due to spatial compatibility with chiral binding pockets. Chiral HPLC or capillary electrophoresis validates stereochemical purity .
Q. What ethical frameworks govern open data sharing for preclinical studies involving this compound?
- Methodological Answer : Adhere to GDPR for anonymizing patient-derived data (if applicable) and obtain explicit consent for data reuse. Use controlled-access repositories (e.g., European Open Science Cloud) for sensitive datasets. Document synthesis protocols in FAIR-aligned formats (Findable, Accessible, Interoperable, Reusable) to balance transparency with privacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
